molecular formula C32H32N4O3S B11084865 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11084865
M. Wt: 552.7 g/mol
InChI Key: DDPISNZYPDBXAD-UHFFFAOYSA-N
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Description

5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes cyano, ethoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution: This involves the reaction of a nucleophile with an electrophile to replace a leaving group.

    Condensation reactions: These are used to form carbon-carbon bonds by the elimination of a small molecule such as water.

    Oxidation and reduction reactions: These are employed to modify the oxidation state of the compound, facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-AMino-5-cyano-N,3-diMethylbenzaMide: This compound shares structural similarities and is used as an intermediate in organic synthesis.

    Benzamide derivatives: These compounds have similar functional groups and are studied for their biological activities.

Uniqueness

5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to its complex structure, which imparts specific chemical and biological properties. Its combination of cyano, ethoxy, and phenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C32H32N4O3S

Molecular Weight

552.7 g/mol

IUPAC Name

5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C32H32N4O3S/c1-5-39-27-14-10-9-13-24(27)30-25(18-33)32(40-19-28(37)36-26-17-20(2)15-16-21(26)3)34-22(4)29(30)31(38)35-23-11-7-6-8-12-23/h6-17,30,34H,5,19H2,1-4H3,(H,35,38)(H,36,37)

InChI Key

DDPISNZYPDBXAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)NC4=C(C=CC(=C4)C)C)C#N

Origin of Product

United States

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